molecular formula C15H15NO B13973847 2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine

2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine

Cat. No.: B13973847
M. Wt: 225.28 g/mol
InChI Key: PKLPQOYRNKZJOV-UHFFFAOYSA-N
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Description

2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a (3-methoxyphenyl)ethenyl group at the 6-position. It is commonly used in biochemical research, particularly in the study of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine typically involves the reaction of 2-methylpyridine with 3-methoxybenzaldehyde under basic conditions to form the corresponding (3-methoxyphenyl)ethenyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) may be employed .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. In particular, it has been studied for its effects on metabotropic glutamate receptor 5 (mGluR5), where it acts as a modulator, influencing various signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-[(3,5-dimethoxyphenyl)ethenyl]pyridine: Similar structure but with additional methoxy groups.

    2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine: Similar structure with different substitution patterns.

    2-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine: Similar structure with a methoxy group at a different position.

Uniqueness

2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with metabotropic glutamate receptor 5 (mGluR5) sets it apart from other similar compounds, making it a valuable tool in biochemical and pharmacological research .

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethenyl]-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLPQOYRNKZJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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